molecular formula C14H18N2O2 B2742179 1-(4-Acetylphenyl)-4-piperidinecarboxamide CAS No. 250713-72-5

1-(4-Acetylphenyl)-4-piperidinecarboxamide

Cat. No.: B2742179
CAS No.: 250713-72-5
M. Wt: 246.31
InChI Key: CLEJHFDPZZETOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylphenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.31. The purity is usually 95%.
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Scientific Research Applications

Anti-acetylcholinesterase Activity

Research on novel piperidine derivatives, including those related to 1-(4-Acetylphenyl)-4-piperidinecarboxamide, has highlighted their potential in modulating acetylcholinesterase (AChE) activity. A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-AChE activity. This research is significant because AChE inhibitors have potential applications in treating diseases like Alzheimer's by increasing acetylcholine levels in the brain. The study discovered that substituting the benzamide with bulky moieties significantly increases anti-AChE activity, suggesting that structural modifications of this compound derivatives could lead to potent AChE inhibitors (Sugimoto et al., 1990).

Antidementia Agent Development

The same study by Sugimoto et al. also identified a derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, as a particularly potent AChE inhibitor. This compound showed remarkable affinity for AChE over butyrylcholinesterase (BuChE) and significantly increased acetylcholine content in the cerebral vortex and hippocampus of rats at a dose of 3 mg/kg. The research suggests that derivatives of this compound could be advanced as antidementia agents, offering new avenues for Alzheimer's disease treatment and management (Sugimoto et al., 1990).

Inhibition of HIV-1 Activity

Another significant application is in the development of antiviral drugs. Imamura et al. (2006) explored the incorporation of various polar groups into piperidine-4-carboxamide derivatives to enhance their metabolic stability and inhibitory activity against HIV-1. A specific compound, 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220), was discovered with high CCR5 binding affinity and potent inhibition of HIV-1 replication. This research highlights the potential of this compound derivatives in developing new therapeutic agents for managing HIV-1 infections (Imamura et al., 2006).

Cannabinoid Receptor Antagonists

Research into the structure-activity relationships of pyrazole derivatives, including compounds structurally related to this compound, has identified their potential as cannabinoid receptor antagonists. These compounds, including the biarylpyrazole SR141716A, have been studied for their ability to antagonize the effects of cannabinoids, which could be beneficial in treating disorders associated with cannabinoid system dysregulation (Lan et al., 1999).

Properties

IUPAC Name

1-(4-acetylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(17)11-2-4-13(5-3-11)16-8-6-12(7-9-16)14(15)18/h2-5,12H,6-9H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEJHFDPZZETOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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